

# Spectroscopic comparison of 2-Bromo-5-methylpyrazine and its derivatives

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## Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

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## A Spectroscopic Comparison of 2-Bromo-5-methylpyrazine and Its Derivatives

This guide provides a detailed spectroscopic comparison of **2-Bromo-5-methylpyrazine** and its amino and hydroxy derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and differentiating these compounds based on their spectroscopic profiles. The data presented herein is a combination of experimental and predicted values, intended to highlight the key distinguishing features in their NMR, IR, and mass spectra.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromo-5-methylpyrazine**, 2-Amino-5-methylpyrazine, and 2-Hydroxy-5-methylpyrazine. Note that where experimental data is not readily available, predicted values based on established spectroscopic principles have been used and are indicated as such.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted, in $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
2-Bromo-5-methylpyrazine	~8.5	s	H-3
	~8.3	s	H-6
	~2.6	s	-CH <sub>3</sub>
2-Amino-5-methylpyrazine	~7.9	s	H-3
	~7.8	s	H-6
	~4.5	br s	-NH <sub>2</sub>
	~2.4	s	-CH <sub>3</sub>
2-Hydroxy-5-methylpyrazine	~7.8	s	H-6
	~7.5	s	H-3
	>10	br s	-OH
	~2.4	s	-CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted, in CDCl<sub>3</sub>)**

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
2-Bromo-5-methylpyrazine	~152	C-5
~148	C-3	
~145	C-6	
~135	C-2	
~21	-CH <sub>3</sub>	
2-Amino-5-methylpyrazine	~155	C-2
~148	C-5	
~135	C-3	
~132	C-6	
~21	-CH <sub>3</sub>	
2-Hydroxy-5-methylpyrazine	>150	C-2
~140	C-5	
~130	C-6	
~125	C-3	
~20	-CH <sub>3</sub>	

**Table 3: FT-IR Spectroscopic Data (Predicted, KBr Pellet)**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
2-Bromo-5-methylpyrazine	~3100-3000	Aromatic C-H Stretch
~1580, 1470	C=C and C=N Stretch	
~1150	C-Br Stretch	
2-Amino-5-methylpyrazine	~3400, 3300	N-H Stretch
~3100-3000	Aromatic C-H Stretch	
~1620	N-H Bend	
~1580, 1480	C=C and C=N Stretch	
2-Hydroxy-5-methylpyrazine	~3400 (broad)	O-H Stretch
~3100-3000	Aromatic C-H Stretch	
~1650	C=O Stretch (from tautomer)	
~1600, 1480	C=C and C=N Stretch	

**Table 4: Mass Spectrometry Data (Predicted, EI)**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Bromo-5-methylpyrazine	172/174 (M <sup>+</sup> , due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)[1]	93 (M <sup>+</sup> - Br)
2-Amino-5-methylpyrazine	109 (M <sup>+</sup> )[2]	81, 67
2-Hydroxy-5-methylpyrazine	110 (M <sup>+</sup> )[3]	82 (M <sup>+</sup> - CO)[3]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-15 ppm.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-5 s.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024-4096.
  - Relaxation Delay: 2-10 s.
- Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
  - Press the mixture in a pellet press to form a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

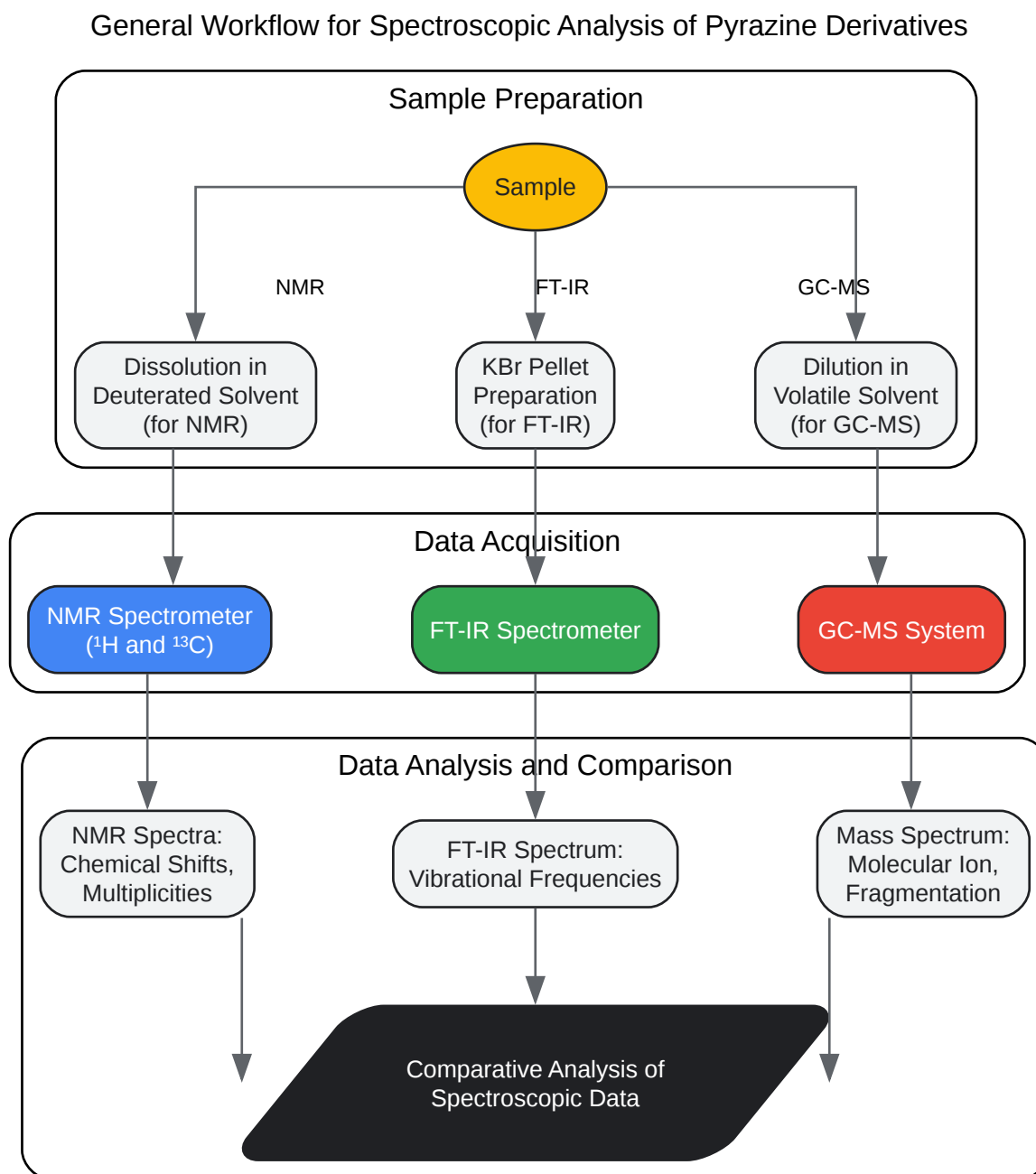
- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the sample holder and record the sample spectrum.
- The spectral range is typically 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Injection Mode: Split/splitless.
  - Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: A suitable  $m/z$  range to detect the molecular ion and expected fragments (e.g., 40-250 amu).
- Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak and characteristic fragmentation patterns.

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the pyrazine compounds.



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Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.

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## References

- 1. 2-Bromo-5-methylpyrazine | C<sub>5</sub>H<sub>5</sub>BrN<sub>2</sub> | CID 22419346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylpyrazin-2-amine | C<sub>5</sub>H<sub>7</sub>N<sub>3</sub> | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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